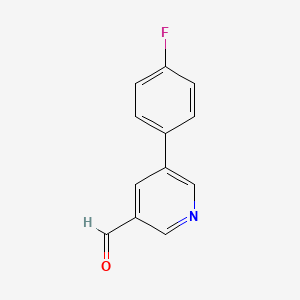

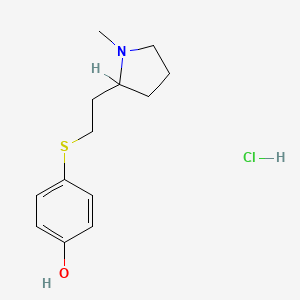

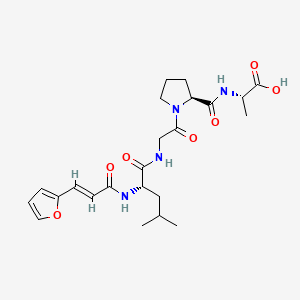

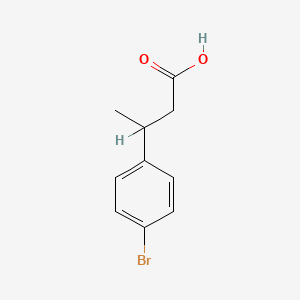

![molecular formula C11H16N2O5S B1336359 1-[(3,5-二甲基异恶唑-4-基)磺酰基]哌啶-4-羧酸 CAS No. 697258-72-3](/img/structure/B1336359.png)

1-[(3,5-二甲基异恶唑-4-基)磺酰基]哌啶-4-羧酸

描述

The compound 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a derivative of piperidine, which is a common structural motif in many pharmaceutical agents. Piperidine derivatives are known for their wide range of biological activities, and modifications on the piperidine ring can lead to compounds with potential antimicrobial properties or enzyme inhibition capabilities . The specific compound is not directly mentioned in the provided papers, but its structure suggests that it could be of interest in the synthesis of bioactive molecules.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the functionalization of the piperidine ring. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine precursor, followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides includes multiple steps starting from organic acids to esters, hydrazides, and finally to the target compounds through reactions with a sulfonyl piperidine intermediate . These methods could potentially be adapted for the synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Spectroscopic techniques such as 1H-NMR, IR, and elemental analysis are commonly used to elucidate the structures of these compounds . Additionally, molecular docking studies can be performed to predict the binding affinity and orientation of these molecules in the active sites of target proteins, as seen in the study of butyrylcholinesterase (BChE) enzyme inhibitors . The molecular structure of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid would likely be characterized using similar techniques to understand its potential interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The synthesis of piperidine-based compounds often involves cycloaddition reactions, as demonstrated by the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with enones or ynones to yield sulfamate-fused piperidin-4-ones . These reactions are highly stereoselective and can be used to introduce complex functionality onto the piperidine scaffold. The chemical reactivity of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid would be influenced by the presence of the sulfonyl and carboxylic acid groups, which could participate in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperidine ring. These properties are important for the compound's application as a pharmaceutical agent. For example, the introduction of a Boc-protected amino group in methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates affects their solubility and reactivity, making them suitable as building blocks for further chemical synthesis . The physical and chemical properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid would need to be assessed to determine its suitability for drug development or other applications.

科学研究应用

合成和结构分析

- 合成和表征: 该化合物已使用光谱技术合成和表征。其结构通过 X 射线衍射得到证实,揭示了哌啶环的椅式构象和围绕硫原子的扭曲四面体几何构象。它表现出分子间和分子内氢键,突出了其在晶体学和分子结构研究中的潜力 (Naveen et al., 2015)。

生物活性和应用

潜在的生物活性: 研究表明类似化合物与生物活性相关。例如,1,3,4-恶二唑类化合物(与主题化合物相关的类别)因其生物活性而显示出前景。这些化合物已被合成并筛选用于酶抑制,表明在药物发现中的潜力 (Khalid et al., 2016)。

抗氧化和抗胆碱酯酶活性: 一项涉及磺酰基腙骨架和哌啶环(与主题化合物类似的成分)的研究证明了它们的抗氧化能力和抗胆碱酯酶活性。这表明在氧化应激和胆碱酯酶抑制相关的疾病中具有药用化学的潜在应用 (Karaman et al., 2016)。

催化应用

- 催化活性: 与本化合物相关的哌啶-4-羧酸功能化纳米粒子已被开发为新型催化剂。它们已被用于某些有机化合物的有效合成,表明在催化和有机合成中的潜在用途 (Ghorbani‐Choghamarani & Azadi, 2015)。

抗菌特性

- 抗菌潜力: 包含本化合物结构的哌啶衍生物已显示出显着的抗菌活性。这表明在开发新的抗菌剂方面可能有用 (Aziz‐ur‐Rehman et al., 2017)。

代谢研究

- 参与代谢途径: 涉及类似化合物的研究探索了它们的氧化代谢,表明它们在理解代谢途径和药物代谢中的潜在作用 (Hvenegaard et al., 2012)。

属性

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5S/c1-7-10(8(2)18-12-7)19(16,17)13-5-3-9(4-6-13)11(14)15/h9H,3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOBUALYXXFMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424553 | |

| Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57263903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

CAS RN |

697258-72-3 | |

| Record name | 1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697258-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。